![molecular formula C9H12Cl2N2O B7970592 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate](/img/structure/B7970592.png)
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate
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Overview
Description
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate is a heterocyclic compound that contains both imidazo and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the chloromethyl group makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate typically involves the chloromethylation of 8-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 8-methylimidazo[1,2-a]pyridine with formaldehyde and hydrochloric acid, followed by purification to obtain the hydrochloride hydrate form .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through crystallization and drying .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the imidazo ring can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Oxidation: Formation of imidazo[1,2-a]pyridine carboxylic acids.
Reduction: Formation of dihydroimidazo[1,2-a]pyridines.
Scientific Research Applications
Pharmacological Research
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate has been identified as a modulator of the GABA-A receptor. This receptor is crucial in the central nervous system for mediating inhibitory neurotransmission. The compound's ability to selectively modulate GABA-A receptor subtypes suggests potential applications in treating various neurological and psychiatric disorders, including:
- Anxiety Disorders
- Depressive Disorders
- Schizophrenia
- Neurodegenerative Diseases such as Alzheimer's and Parkinson's disease .
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing other biologically active molecules. Its chloromethyl group allows for further functionalization, enabling the development of new derivatives with enhanced therapeutic profiles. This property is particularly useful in drug discovery and development processes .
Toxicological Studies
Due to its structural characteristics, this compound is also valuable in toxicology research. Studies have examined its mutagenic potential and interactions with DNA, which are critical for understanding the safety profiles of new pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate involves its interaction with various molecular targets. The chloromethyl group can alkylate nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of nucleic acid function. The imidazo[1,2-a]pyridine core can interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride
- 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine hydrochloride
Uniqueness
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate is unique due to the specific positioning of the chloromethyl and methyl groups, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and chemical synthesis .
Biological Activity
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate (CAS No. 182181-42-6) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₉ClN₂·HCl·H₂O
- Molecular Weight : 235.11 g/mol
- Purity : Typically available at 95% or higher purity .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Proton Pump Inhibition : Similar compounds in the imidazo[1,2-a]pyridine class have been shown to inhibit the gastric H⁺/K⁺ ATPase, which is crucial for gastric acid secretion. This mechanism suggests potential applications in treating gastrointestinal diseases .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit antimicrobial properties, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives can exhibit anticancer properties. For instance, studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression.
Antimicrobial Activity
In vitro assays have revealed that this compound demonstrates activity against a range of microbial pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.
Case Studies
Study | Findings |
---|---|
Gastrointestinal Applications | A study highlighted the potential use of imidazo[1,2-a]pyridine derivatives in treating peptic ulcers due to their proton pump inhibitory effects. |
Antimicrobial Efficacy | In vitro testing against Staphylococcus aureus and Escherichia coli showed MIC values indicating effective antimicrobial activity. |
Anticancer Properties | Research on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound could reduce cell viability and induce apoptosis at specific concentrations. |
Safety and Toxicology
Safety assessments are critical for any therapeutic application. Toxicological studies on related compounds suggest that while some imidazo[1,2-a]pyridine derivatives exhibit low toxicity at therapeutic doses, further research is necessary to establish a comprehensive safety profile for this compound.
Properties
IUPAC Name |
2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH.H2O/c1-7-3-2-4-12-6-8(5-10)11-9(7)12;;/h2-4,6H,5H2,1H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJVYQNFEGRRJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCl.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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